

3-(Trifluoromethyl)thiophene physical properties

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)thiophene

Cat. No.: B1586441

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An In-depth Technical Guide to the Physical Properties of **3-(Trifluoromethyl)thiophene**

Authored by a Senior Application Scientist Introduction

3-(Trifluoromethyl)thiophene is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the thiophene scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. This modification makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced organic materials. The trifluoromethyl group, being a strong electron-withdrawing substituent and a bioisostere for other chemical groups, can enhance the binding affinity of drug candidates to their targets and improve pharmacokinetic profiles. This guide provides a detailed examination of the core physical properties of **3-(Trifluoromethyl)thiophene**, offering a foundational understanding for researchers and developers working with this versatile compound.

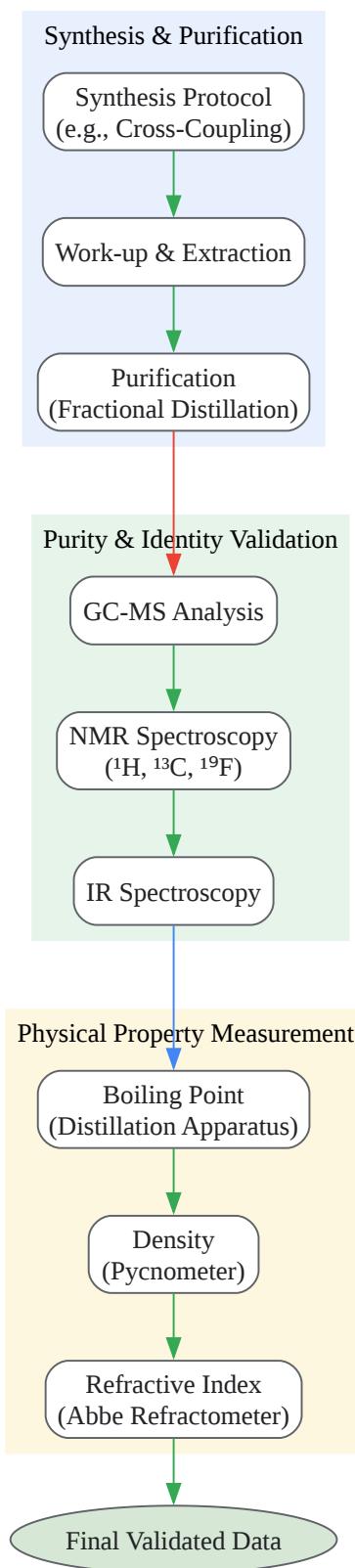
Nomenclature and Molecular Structure

Correctly identifying a compound is critical for reproducibility and safety in research. The structural and naming conventions for **3-(Trifluoromethyl)thiophene** are outlined below.

- Systematic IUPAC Name: **3-(Trifluoromethyl)thiophene**
- CAS Number: 86093-77-8
- Molecular Formula: C₅H₃F₃S

- Molecular Weight: 152.14 g/mol

The molecule consists of a five-membered thiophene ring substituted at the 3-position with a trifluoromethyl group. The strong electronegativity of the fluorine atoms significantly influences the electron density distribution within the aromatic thiophene ring.

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